

A Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexyloxy)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Cyclohexyloxy)ethylamine hydrochloride

Cat. No.: B1419432

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This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of **2-(Cyclohexyloxy)ethylamine hydrochloride** (CAS No: 1193387-70-0).^{[1][2][3]} This guide emphasizes the principles behind the spectroscopic techniques, predictive analysis of the expected data based on the molecular structure, and detailed protocols for data acquisition and interpretation.

Introduction: The Importance of Spectroscopic Characterization

In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule. This guide will focus on **2-(Cyclohexyloxy)ethylamine hydrochloride**, a compound with potential applications as a building block in organic synthesis.^{[4][5]}

The hydrochloride salt form of this amine is common in pharmaceutical applications to improve stability and solubility. It is crucial to understand how the presence of the hydrochloride affects

the spectroscopic data, particularly in NMR and IR spectroscopy.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is to examine the chemical structure of the target molecule.

Molecular Formula: C₈H₁₈CINO^[2] Molecular Weight: 179.69 g/mol ^[1]^[2]^[3]

Caption: Chemical structure of **2-(Cyclohexyloxy)ethylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(Cyclohexyloxy)ethylamine hydrochloride**, we will consider both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0-8.5	Broad Singlet	3H	$-\text{NH}_3^+$	The protons on the positively charged nitrogen are deshielded and will likely exchange with any residual water in the solvent, leading to a broad signal.
~3.8-4.0	Triplet	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{NH}_3^+$	These protons are adjacent to the oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift. They will be split by the adjacent $-\text{CH}_2-\text{NH}_3^+$ protons.
~3.5-3.7	Multiplet	1H	Cyclohexyl $-\text{CH}-\text{O}-$	The proton on the carbon bearing the ether oxygen is deshielded. It will appear as a multiplet due to coupling with the four adjacent protons on the

cyclohexane
ring.

~3.1-3.3	Triplet	2H	-O-CH ₂ -CH ₂ - NH ₃ ⁺	These protons are adjacent to the ammonium group and will be shifted downfield. They will be split into a triplet by the neighboring - O-CH ₂ - protons.
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~1.2-2.0	Multiplet	10H	Cyclohexyl -CH ₂ -	The remaining ten protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region of the spectrum.
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Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~75-80	Cyclohexyl -CH ₂ -O-	The carbon attached to the electronegative oxygen will be the most downfield of the sp ³ carbons.
~65-70	-O-CH ₂ -CH ₂ -NH ₃ ⁺	This carbon is also attached to the oxygen and will be significantly deshielded.
~40-45	-O-CH ₂ -CH ₂ -NH ₃ ⁺	The carbon adjacent to the ammonium group is deshielded, but to a lesser extent than the oxygen-bound carbons.
~30-35	Cyclohexyl -CH ₂ - (adjacent to -CH ₂ -O-)	The carbons on the cyclohexane ring adjacent to the ether linkage.
~20-25	Cyclohexyl -CH ₂ -	The remaining carbons of the cyclohexane ring.

Experimental Protocol for NMR Data Acquisition



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Caption: Workflow for NMR data acquisition and processing.

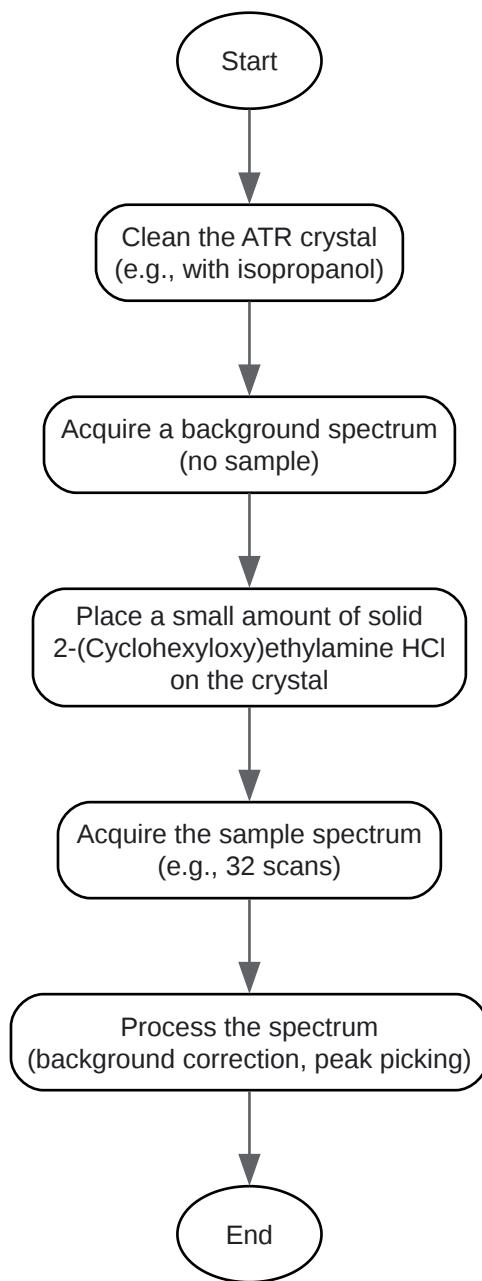
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Intensity	Rationale
~3000-2800	N-H stretch (in -NH ₃ ⁺)	Strong, broad	The stretching vibrations of the N-H bonds in the ammonium salt will appear as a broad band.
2950-2850	C-H stretch (aliphatic)	Strong	Characteristic stretching of C-H bonds in the ethyl and cyclohexyl groups.
~1600 & ~1500	N-H bend (in -NH ₃ ⁺)	Medium	Asymmetric and symmetric bending vibrations of the ammonium group.
1470-1440	C-H bend (in -CH ₂ -)	Medium	Scissoring and bending vibrations of the methylene groups.
~1100	C-O-C stretch (ether)	Strong	The characteristic stretching vibration of the ether linkage.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)



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Caption: Protocol for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For **2-(Cyclohexyloxy)ethylamine hydrochloride**, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+)

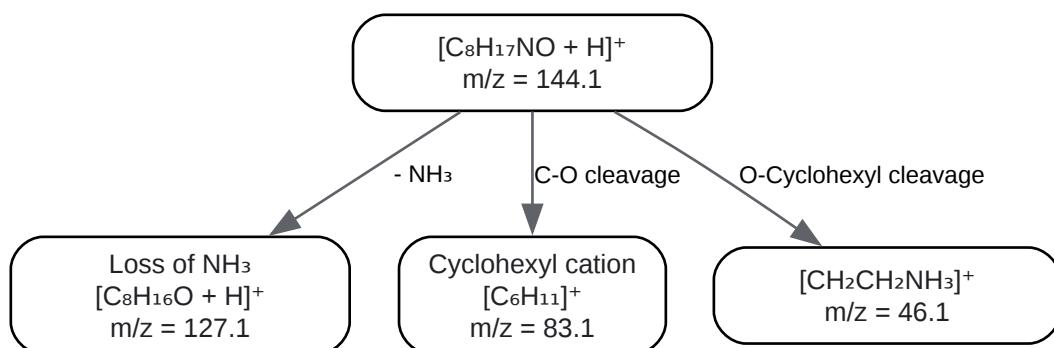
In positive ion mode ESI, we expect to see the molecular ion of the free base.

- $[M+H]^+$: The protonated molecule of the free base ($C_8H_{17}NO + H$). The calculated monoisotopic mass is 143.1310.^[6] Therefore, we expect a major peak at $m/z = 144.1383$.

Predicted Fragmentation Pattern

The protonated molecule can undergo fragmentation in the mass spectrometer. Key predicted fragments include:

- Loss of ammonia (NH_3): $[M+H - NH_3]^+$ at $m/z = 127.1274$.
- Cleavage of the C-O bond: This could lead to a cyclohexyl cation fragment at $m/z = 83.0855$ or a protonated aminoethoxy fragment at $m/z = 62.0597$.
- Loss of the ethylamine side chain: This would result in a cyclohexanol-like fragment.



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Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for LC-MS (ESI+) Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Chromatography (Optional but recommended): Inject the sample into a liquid chromatograph (LC) to ensure sample purity before it enters the mass spectrometer. A C18 column with a

gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: m/z 50-500.
 - Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the $[M+H]^+$ ion.
 - MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ion at m/z = 144.1.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of **2-(Cyclohexyloxy)ethylamine hydrochloride** requires a synergistic approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine salt, ether, aliphatic chains), and mass spectrometry verifies the molecular weight and provides fragmentation data that supports the proposed structure. By following the detailed protocols and comparing the acquired data with the predicted spectra outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexyloxy)ethylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1419432#spectroscopic-data-for-2-cyclohexyloxy-ethylamine-hydrochloride-nmr-ir-ms>]

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